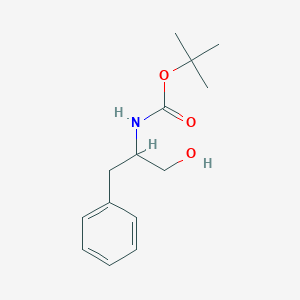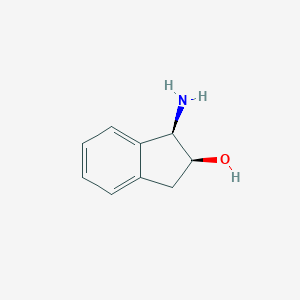
Swertiapuniside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Swertiapuniside is a natural compound found in various plants, including Swertia punicea, Swertia chirayita, and Swertia decussata. It belongs to the class of iridoid glycosides, which are known for their diverse biological activities. Swertiapuniside has been extensively studied due to its potential therapeutic properties and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of swertiapuniside is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Swertiapuniside has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Swertiapuniside has several advantages for lab experiments. It is a natural compound that is readily available and easy to extract. It has also been extensively studied, and its potential therapeutic properties have been well-documented. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has low bioavailability, which can make it challenging to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of swertiapuniside. One potential area of research is the development of novel drug delivery systems that can improve its bioavailability and efficacy. Another area of research is the study of its effects on other signaling pathways in the body, such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and inflammatory bowel disease.
In conclusion, swertiapuniside is a natural compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. While it has several advantages for lab experiments, there are also some limitations to its use. Future research should focus on improving its bioavailability and efficacy and investigating its potential use in the treatment of other diseases.
Synthesemethoden
Swertiapuniside can be extracted from the plants mentioned above using various methods, including solvent extraction, maceration, and steam distillation. However, the most common method used for the synthesis of swertiapuniside is the hydrolysis of swertiamarin, which is another iridoid glycoside found in the same plants. This process involves the use of acid or enzyme hydrolysis to break down swertiamarin into glucose and swertiapuniside.
Wissenschaftliche Forschungsanwendungen
Swertiapuniside has been widely studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and liver diseases.
Eigenschaften
CAS-Nummer |
143986-29-2 |
|---|---|
Produktname |
Swertiapuniside |
Molekularformel |
C26H30O16 |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C26H30O16/c1-37-8-4-10(29)15-12(5-8)39-24-9(28)2-3-11(16(24)19(15)32)40-26-23(36)21(34)18(31)14(42-26)7-38-25-22(35)20(33)17(30)13(6-27)41-25/h2-5,13-14,17-18,20-23,25-31,33-36H,6-7H2,1H3/t13-,14-,17-,18-,20+,21+,22-,23-,25-,26-/m1/s1 |
InChI-Schlüssel |
FUGLBEBIZNJPSY-MYDOPKHDSA-N |
Isomerische SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O |
SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Andere CAS-Nummern |
143986-29-2 |
Synonyme |
1,5,8-trihydroxy-3-methoxy-xanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside 1,5,8-trihydroxy-3-methoxyxanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside swertia-puniside swertiapuniside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
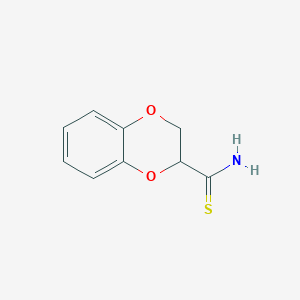
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
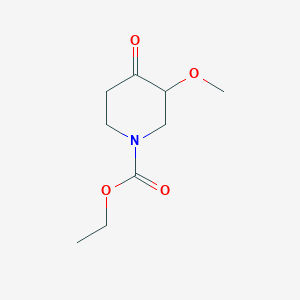
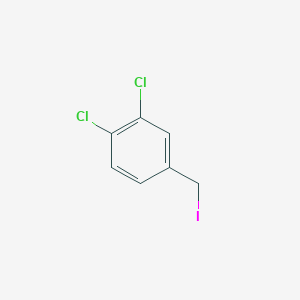
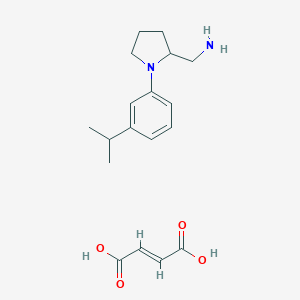
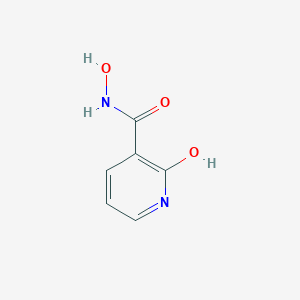

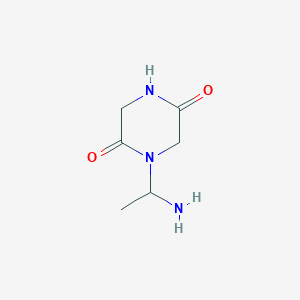
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
